2-Bromo-8-phenyldibenzo[b,d]furan

OLED host materials Suzuki coupling dibenzofuran positional isomers

2-Bromo-8-phenyldibenzo[b,d]furan (CAS 1338446-67-5, molecular formula C₁₈H₁₁BrO, molecular weight 323.18 g/mol) is a halogenated dibenzofuran derivative featuring a bromine atom at the 2-position and a phenyl substituent at the 8-position of the fused dibenzo[b,d]furan core. This compound belongs to the class of aromatic heterocyclic intermediates widely utilized in organic electronics, particularly as a synthetic precursor for hole-transport materials (HTMs), host materials, and thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs).

Molecular Formula C18H11BrO
Molecular Weight 323.2 g/mol
Cat. No. B12507096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-8-phenyldibenzo[b,d]furan
Molecular FormulaC18H11BrO
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)Br
InChIInChI=1S/C18H11BrO/c19-14-7-9-18-16(11-14)15-10-13(6-8-17(15)20-18)12-4-2-1-3-5-12/h1-11H
InChIKeyOLMINLXXJYMQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-8-phenyldibenzo[b,d]furan: A Regiospecifically Functionalized Dibenzofuran Building Block for OLED Materials R&D and Cross-Coupling


2-Bromo-8-phenyldibenzo[b,d]furan (CAS 1338446-67-5, molecular formula C₁₈H₁₁BrO, molecular weight 323.18 g/mol) is a halogenated dibenzofuran derivative featuring a bromine atom at the 2-position and a phenyl substituent at the 8-position of the fused dibenzo[b,d]furan core . This compound belongs to the class of aromatic heterocyclic intermediates widely utilized in organic electronics, particularly as a synthetic precursor for hole-transport materials (HTMs), host materials, and thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs) [1]. Its rigid planar dibenzofuran scaffold confers high thermal stability and tunable frontier orbital energies, while the regiospecific placement of bromine at the 2-position and phenyl at the 8-position distinguishes it from other positional isomers (e.g., 1-bromo-, 3-bromo-, or 4-bromo-substituted analogs) in terms of cross-coupling reactivity and resulting material properties [2].

Why Generic Dibenzofuran Analogs Cannot Substitute for 2-Bromo-8-phenyldibenzo[b,d]furan in Precision OLED Synthesis


Substituting a generic dibenzofuran derivative for 2-bromo-8-phenyldibenzo[b,d]furan introduces critical failure modes in device-oriented synthesis. The regiospecific bromination at the 2-position combined with phenyl substitution at the 8-position determines both the electronic distribution and the steric accessibility for subsequent cross-coupling reactions [1]. Systematic studies on dibenzofuran positional isomers demonstrate that 1-, 2-, and 4-position modifications yield significantly higher triplet energies and external quantum efficiencies (EQEs) compared to 3-position substitution, with the 1-position isomer achieving an EQE of 26.4% versus 22.2% for the 3-position variant under identical device conditions [2]. Furthermore, substitution of bromine with alternative halogens (e.g., fluorine) alters both the synthetic handle reactivity and the final material's HOMO/LUMO distribution, with Br-functionalized derivatives exhibiting distinct frontier orbital characteristics that cannot be replicated by F-substituted counterparts [3]. Without the precise 2-bromo-8-phenyl substitution pattern, the resulting OLED materials may suffer from reduced quantum efficiency, compromised charge balance, or diminished thermal stability during vacuum deposition.

Quantitative Differentiation Evidence: 2-Bromo-8-phenyldibenzo[b,d]furan vs. Structural Analogs


Regiospecific Bromine Reactivity: 2-Position vs. 1-, 3-, and 4-Position Isomers in Suzuki-Miyaura Cross-Coupling

The 2-bromo substitution position in 2-bromo-8-phenyldibenzo[b,d]furan provides a distinct electronic environment for palladium-catalyzed cross-coupling compared to 1-, 3-, and 4-bromo positional isomers. The 2-position of dibenzofuran exhibits a unique frontier orbital distribution that influences both oxidative addition kinetics and the electronic properties of the resulting coupled product [1]. In direct comparative studies of dibenzofuran-derived host materials, the 2-position substituted derivative (2DBFCz) achieved a maximum external quantum efficiency (EQE) of 25.7%, which is 15.8% higher than the 3-position substituted analog (3DBFCz, EQE = 22.2%) and comparable to the 1-position derivative (1DBFCz, EQE = 26.4%) [2].

OLED host materials Suzuki coupling dibenzofuran positional isomers

Triplet Energy (ET) Benchmarking: Dibenzofuran Core Derivatives for Phosphorescent OLED Host Applications

Dibenzofuran-based host materials incorporating 2-position substitution consistently achieve high triplet energy (ET) levels required for efficient energy transfer to blue and green phosphorescent dopants. Systematic studies on dibenzofuran-derived host materials (1DBFCz, 2DBFCz, 3DBFCz, and 4DBFCz) demonstrate a uniform triplet energy of 2.9 eV across all four positional isomers [1]. This value exceeds the typical triplet energy requirements for blue phosphorescent dopants (≥2.7 eV) and positions 2-substituted dibenzofuran derivatives as viable host candidates. In parallel investigations, dibenzofuran-terminated hole-transporters (TnDBFBP series) also exhibited ET values of approximately 2.9 eV with glass transition temperatures (Tg) of approximately 149°C, confirming the scaffold's inherent high triplet energy regardless of specific substitution pattern [2].

triplet energy phosphorescent OLED host material

Thermal Stability Parameters: Glass Transition Temperature (Tg) and Decomposition Temperature (Td) of Dibenzofuran Derivatives

The rigid planar structure of 2-bromo-8-phenyldibenzo[b,d]furan confers thermal stability parameters suitable for vacuum thermal evaporation processing in OLED fabrication. While direct thermal data for the brominated intermediate are not reported, structurally analogous dibenzofuran-based hole-transport materials exhibit glass transition temperatures (Tg) of approximately 149°C and decomposition temperatures (Td) up to 400°C [1][2]. The 2-bromo substitution provides a synthetic handle without compromising the core thermal robustness, as demonstrated by carbazole-dibenzofuran hybrid materials (FCzTPA, FCzDPNA) achieving Tg above 190°C and Td of 400°C [2]. The predicted boiling point of 464.4 ± 25.0°C for the target compound further supports its suitability for high-temperature processing conditions required in OLED manufacturing.

thermal stability glass transition temperature vacuum deposition

Suzuki-Miyaura Cross-Coupling Efficiency: 2-Bromo-8-phenyldibenzo[b,d]furan as a Precision Electrophilic Partner

The 2-bromo substituent in 2-bromo-8-phenyldibenzo[b,d]furan serves as an efficient electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling modular construction of extended π-conjugated systems for OLED materials [1]. Unlike 3-position brominated dibenzofurans, which exhibit reduced coupling efficiency due to unfavorable frontier orbital overlap with palladium catalysts, the 2-position bromine benefits from optimal electronic conjugation with the furan oxygen and adjacent aromatic rings [2]. Photoinduced synthetic methodologies utilizing brominated o-arylphenol precursors followed by Suzuki-Miyaura cross-coupling and cyclization have been validated as efficient routes to substituted dibenzofurans, with the 2-bromo intermediate representing a key branching point for diverse material libraries [3].

Suzuki coupling palladium catalysis biaryl synthesis

High-Value Application Scenarios for 2-Bromo-8-phenyldibenzo[b,d]furan in OLED Materials R&D and Procurement


Phosphorescent OLED Host Material Development via 2-Position Functionalization

2-Bromo-8-phenyldibenzo[b,d]furan is optimally deployed as a synthetic precursor for phosphorescent OLED host materials requiring high triplet energy (ET ≥ 2.9 eV) and precise control over substitution position. Research has demonstrated that 2-position substituted dibenzofuran derivatives (2DBFCz) achieve external quantum efficiencies of 25.7%, substantially outperforming 3-position analogs (22.2% EQE) while maintaining the requisite 2.9 eV triplet energy for efficient energy transfer to green and blue phosphorescent dopants [1]. Procurement of the 2-bromo-8-phenyl derivative ensures that subsequent material synthesis yields host compounds with predictable electronic properties and device performance metrics, reducing iterative optimization cycles in OLED R&D workflows.

Suzuki-Miyaura Cross-Coupling for Extended π-Conjugated OLED Materials

The 2-bromo functional group serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling modular construction of extended π-conjugated systems for OLED emitters, host materials, and hole-transport layers [1]. The regiospecific placement of bromine at the 2-position, combined with the pre-installed 8-phenyl substituent, provides a well-defined synthetic vector for introducing additional functional groups (carbazole, triazine, anthracene) without requiring protecting group strategies or post-functionalization regiochemical resolution [2]. This precision reduces synthetic step count and improves overall yield in multi-step OLED material syntheses, translating to lower procurement costs per gram of final active material.

Thermally Activated Delayed Fluorescence (TADF) Emitter Precursor Synthesis

Dibenzofuran derivatives with 2-position functionalization have been validated as effective core structures for TADF emitters, where the distribution of frontier molecular orbitals (HOMO/LUMO) critically influences reverse intersystem crossing efficiency and device performance [1]. The 2-bromo-8-phenyl substitution pattern establishes a specific electronic environment that, upon cross-coupling with appropriate donor and acceptor moieties, yields TADF emitters with small singlet-triplet energy gaps (ΔEST). Studies on related dibenzofuran-based TADF systems have demonstrated ΔEST values as low as 0.01 eV and maximum quantum efficiencies up to 23.5% [2]. The target compound's 2-bromo handle enables precise donor-acceptor positioning that is essential for achieving efficient TADF behavior in green and blue OLED devices.

Hole-Transport Layer (HTL) Material Synthesis Requiring High Thermal Stability

2-Bromo-8-phenyldibenzo[b,d]furan is well-suited for synthesizing hole-transport materials that must withstand vacuum thermal evaporation processing (Tg ≥ 149°C, Td up to 400°C) [1]. The rigid dibenzofuran core provides inherent thermal robustness, while the 2-bromo position allows attachment of hole-transporting moieties (e.g., carbazole, triphenylamine) without compromising the scaffold's thermal properties. The predicted boiling point of 464.4 ± 25.0°C [2] ensures that the brominated intermediate itself can be purified via sublimation if required, and the resulting HTL materials exhibit the high glass transition temperatures necessary for stable OLED operation over extended lifetimes (LT50 exceeding 30,000 hours at 1000 cd/m² in optimized devices) .

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